

A Comparative Guide to Spectral Databases for the Identification of Phenylpropanol Isomers

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Compound of Interest

Compound Name: *(R)-1-Phenyl-2-propanol*

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For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. Phenylpropanol isomers, in particular, present a unique challenge due to their structural similarities. This guide provides a comprehensive comparison of prominent spectral databases for the identification and differentiation of three key phenylpropanol isomers: 1-phenyl-1-propanol, 2-phenyl-1-propanol, and 3-phenylpropanol. The databases evaluated are the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem.

Comparative Spectral Data Overview

The following tables summarize the key spectral data—Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) Spectroscopy—for the three phenylpropanol isomers as found across the evaluated databases.

Table 1: Mass Spectrometry (MS) Data

Isomer	Database	Major Fragments (m/z) and Relative Intensities
1-Phenyl-1-propanol	SDBS	77 (100), 107 (95), 105 (55), 51 (45), 79 (40)
NIST		107 (100), 77 (55), 79 (40), 51 (25), 105 (20) [1] [2]
PubChem		107 (100), 77 (55), 79 (40), 51 (25), 105 (20)
2-Phenyl-1-propanol	SDBS	91 (100), 105 (40), 65 (20), 92 (18), 77 (15)
NIST		91 (100), 105 (30), 65 (15), 92 (12), 77 (10)
PubChem		105 (100), 106 (29), 77 (21), 31 (20), 136 (20) [3]
3-Phenylpropanol	SDBS	91 (100), 92 (70), 65 (45), 117 (35), 77 (30)
NIST		91 (100), 92 (70), 65 (40), 117 (35), 77 (30) [4]
PubChem		117 (100), 118 (98), 91 (90), 92 (72), 136 (50) [5]

Table 2: ^{13}C -NMR Spectral Data (Chemical Shifts in ppm)

Isomer	Database	C1	C2	C3	Phenyl C's
1-Phenyl-1-propanol	SDBS	75.9	31.9	10.2	125.9, 127.3, 128.3, 144.9
2-Phenyl-1-propanol	SDBS	68.9	45.8	17.1	126.5, 128.5, 129.3, 140.9
3-Phenylpropanol	SDBS	62.2	34.2	32.0	125.8, 128.4, 128.4, 142.1

Table 3: ^1H -NMR Spectral Data (Chemical Shifts in ppm and Multiplicity)

Isomer	Database	H1	H2	H3	Phenyl H's	OH
1-Phenyl-1-propanol	SDBS	4.58 (t)	1.70 (m)	0.88 (t)	7.2-7.4 (m)	2.51 (s)
2-Phenyl-1-propanol	SDBS	3.63 (d)	2.95 (m)	1.27 (d)	7.2-7.4 (m)	1.83 (s)
3-Phenylpropanol	SDBS	3.65 (t)	1.87 (m)	2.68 (t)	7.1-7.3 (m)	1.68 (s)

Table 4: Infrared (IR) Spectroscopy Data (Major Absorption Bands in cm^{-1})

Isomer	Database	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C-O Stretch
1-Phenyl-1-propanol	SDBS	3368 (broad)	3029	2963, 2931, 2874	1011
2-Phenyl-1-propanol	SDBS	3343 (broad)	3027	2960, 2928, 2872	1039
3-Phenylpropanol	SDBS	3332 (broad)	3026	2942, 2865	1048

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectral data. Below are typical experimental protocols for the key analytical techniques.

Mass Spectrometry (Electron Ionization - EI-MS)

- Sample Introduction: A dilute solution of the phenylpropanol isomer in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Mass Analysis: The resulting fragments are separated by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: An electron multiplier detector is used to record the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the phenylpropanol isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- $^1\text{H-NMR}$ Acquisition:

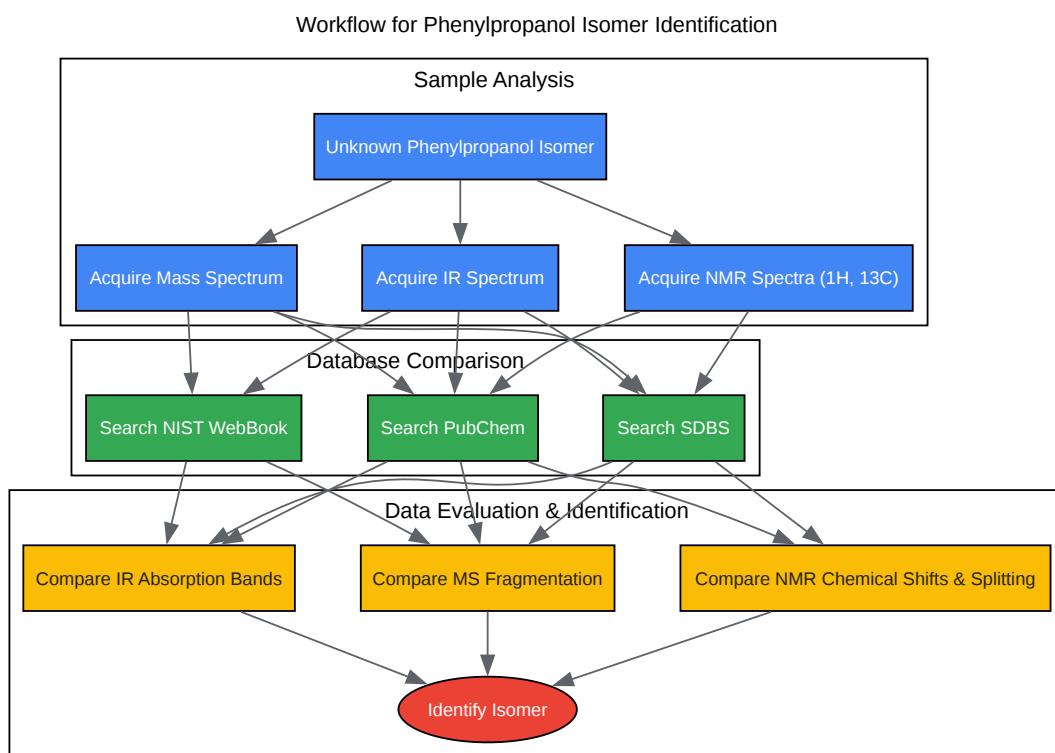
- Spectrometer Frequency: Typically 300-600 MHz.
- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: 16-64 scans are usually sufficient.
- Relaxation Delay: 1-5 seconds.
- ^{13}C -NMR Acquisition:
 - Spectrometer Frequency: 75-150 MHz.
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like the phenylpropanol isomers, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Workflow for Isomer Identification

The process of identifying an unknown phenylpropanol isomer using spectral databases can be visualized as a logical workflow.



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Caption: Workflow for identifying phenylpropanol isomers.

Conclusion

This comparative guide highlights the utility of SDBS, the NIST Chemistry WebBook, and PubChem for the spectral identification of phenylpropanol isomers. While all three databases provide valuable mass spectral and infrared data, SDBS offers the most comprehensive, integrated collection, including detailed ^{13}C -NMR and ^1H -NMR spectra with assigned peaks. For unambiguous isomer differentiation, a multi-technique approach is recommended, leveraging the complementary information provided by mass spectrometry, NMR, and IR spectroscopy. By following the outlined experimental protocols and the systematic workflow, researchers can confidently identify and distinguish between these closely related phenylpropanol isomers.

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